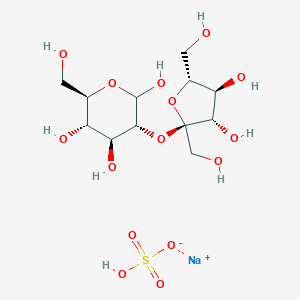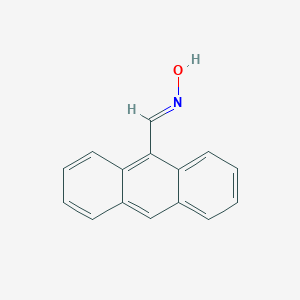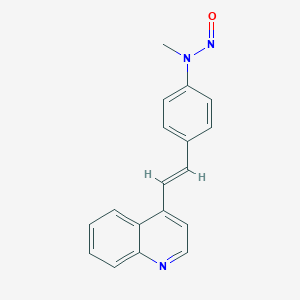![molecular formula C18H18ClNOS B232133 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, also known as CPT, is a synthetic compound that has been extensively studied for its potential as a research tool in various scientific fields.
科学的研究の応用
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a treatment for depression and other mood disorders.
In pharmacology, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a selective ligand for the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction and other psychiatric disorders. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer.
作用機序
The mechanism of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is not fully understood, but it is thought to involve the inhibition of dopamine and norepinephrine reuptake, as well as the modulation of dopamine receptor activity. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to bind to the dopamine D3 receptor with high affinity, leading to the activation of downstream signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine reuptake, the modulation of dopamine receptor activity, and the inhibition of cancer cell growth and proliferation. In addition, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have antioxidant properties, protecting cells from oxidative stress and DNA damage.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, including the development of more potent and selective analogs, the investigation of its potential as a treatment for addiction and other psychiatric disorders, and the exploration of its mechanisms of action in cancer cells. In addition, the use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool in other scientific fields, such as materials science and nanotechnology, is an area of potential future research.
合成法
The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 3-(dimethylamino)propionaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
特性
分子式 |
C18H18ClNOS |
|---|---|
分子量 |
331.9 g/mol |
IUPAC名 |
(9E)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-12-13-6-3-4-8-17(13)22-18-11-16(21)15(19)10-14(12)18/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b12-7+ |
InChIキー |
VDUXLJKZYYNCHS-KPKJPENVSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)



![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

